5-acetyl-1H-pyrrole-2-carboxylic Acid
Overview
Description
5-Acetyl-1H-pyrrole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure consisting of four carbon atoms and one nitrogen atom. The specific structure of 5-acetyl-1H-pyrrole-2-carboxylic acid includes an acetyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrrole ring.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those similar to 5-acetyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. For instance, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids involves the reaction of acyl derivatives with other organic compounds to form the pyrrole ring structure with the desired substituents . Additionally, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives demonstrates the coupling of acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide, which could be adapted for the synthesis of related pyrrole compounds .
Molecular Structure Analysis
The molecular structure of 5-acetyl-1H-pyrrole-2-carboxylic acid is not directly discussed in the provided papers. However, the structure-activity relationship (QSAR) studies of similar compounds, such as benzoylpyrrolopyrrolecarboxylic acids, indicate that the steric and hydrogen-bonding properties of substituents on the pyrrole ring can significantly influence the biological activity of these molecules .
Chemical Reactions Analysis
Pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions, which suggests that the carboxylic acid group on the pyrrole ring can participate in coordination chemistry and facilitate the arylation of anilines with aryl iodides and bromides . This reactivity could be relevant for further functionalization of 5-acetyl-1H-pyrrole-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-acetyl-1H-pyrrole-2-carboxylic acid are not explicitly detailed in the provided papers. However, the properties of pyrrole derivatives generally include moderate to good solubility in organic solvents, potential for hydrogen bonding due to the presence of a carboxylic acid group, and the ability to participate in various chemical reactions due to the reactivity of the pyrrole ring .
Relevant Case Studies
Case studies involving compounds structurally related to 5-acetyl-1H-pyrrole-2-carboxylic acid include the evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids for their antiinflammatory and analgesic activities . These studies have shown that certain pyrrole derivatives possess significant biological activity, which could be indicative of the potential applications of 5-acetyl-1H-pyrrole-2-carboxylic acid in pharmaceutical research. Additionally, the antitumor evaluation of acenaphtho[1,2-b]pyrrole-carboxylic acid esters provides insight into the cytotoxic properties of pyrrole derivatives .
Scientific Research Applications
Flavor Compound in Aromatic Rice
5-Acetyl-1H-pyrrole-2-carboxylic acid is related to 2-acetyl-1-pyrroline (2-AP), a major flavor compound in aromatic rice varieties. Studies have explored the biosynthetic mechanism of 2-AP, its relationship with Delta(1)-pyrroline-5-carboxylic acid and methylglyoxal in aromatic rice, and how specific enzyme activities like P5CS and OAT are involved in its synthesis (Huang et al., 2008).
Synthesis of Derivatives for Various Applications
- Novel synthesis methods have been developed for pyrrole-2-carboxylic and pyrrole-2,5-dicarboxylic acid esters using iron-containing catalysts. These methods have potential applications in various chemical processes (Khusnutdinov et al., 2010).
- 5-Arylpyrrole-2-carboxylic acids, key intermediates in the synthesis of HIV-1 entry inhibitors, have been synthesized starting from pyrrole, showing the compound's significance in medicinal chemistry (Belov et al., 2017).
Catalysis and Reaction Mechanisms
- Pyrrole-2-carboxylic acid has been used as an effective ligand in Cu-catalyzed reactions, demonstrating its role in facilitating chemical transformations (Altman et al., 2008).
Agricultural Applications
- Derivatives of pyrrole-2-carboxylic acid have been synthesized and tested as growth-promotion factors on seeds of grain crops, revealing their potential in improving agricultural productivity (Mikhedkina et al., 2019).
Antitumor and Pharmacological Potential
- Acenaphtho[1,2-b]pyrrole-carboxylic acid esters have been evaluated for cytotoxicity against certain cell lines, indicating potential antitumor applications (Liu et al., 2006).
Synthesis of New Compounds
- Synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest has been carried out, showing the compound's utility in creating pharmacologically relevant substances (Bijev et al., 2003).
Non-linear Optical Material
- A study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate highlighted its use as a non-linear optical (NLO) material, contributing to the field of material sciences (Singh et al., 2014).
Enhancement of Aroma in Scented Rice
- Overexpression of the P5CS gene in scented indica rice varieties led to an increase in the level of 2-acetyl-1-pyrroline, a derivative of 5-acetyl-1H-pyrrole-2-carboxylic acid, enhancing the aroma in rice (Kaikavoosi et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-acetyl-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4(9)5-2-3-6(8-5)7(10)11/h2-3,8H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMBXPFUGHFOKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455691 | |
Record name | 5-acetyl-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-1H-pyrrole-2-carboxylic Acid | |
CAS RN |
635313-65-4 | |
Record name | 5-acetyl-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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